molecular formula C10H12O4S B3381003 4-Ethyl-3-methanesulfonylbenzoic acid CAS No. 213598-12-0

4-Ethyl-3-methanesulfonylbenzoic acid

Cat. No.: B3381003
CAS No.: 213598-12-0
M. Wt: 228.27 g/mol
InChI Key: UZXZPWZXZMHXNQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-methanesulfonylbenzoic acid is a high-purity organic compound offered for research and development purposes. This molecule integrates a benzoic acid core with both ethyl and methanesulfonyl substituents, making it a valuable multifunctional intermediate in exploratory chemistry. Its structure suggests potential application as a key building block in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and materials science research. The methanesulfonyl group is a known precursor in various coupling reactions and can act as a good leaving group or a directing group for further functionalization of the aromatic ring. The presence of the carboxylic acid functional group also allows for further derivatization into amides or esters. Researchers can utilize this compound in constructing compound libraries for high-throughput screening or as a precursor in synthesizing ligands and other specialized monomers. As with all reagents of this nature, proper handling procedures should be observed. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-3-methylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-3-7-4-5-8(10(11)12)6-9(7)15(2,13)14/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXZPWZXZMHXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213598-12-0
Record name 4-ethyl-3-methanesulfonylbenzoic acid
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Synthetic Methodologies and Reaction Pathways

Historical Development of Synthetic Routes to Sulfonylated Benzoic Acids

The journey to synthesizing complex molecules like sulfonylated benzoic acids began with foundational discoveries in the 19th century. The simplest aromatic carboxylic acid, benzoic acid, was first isolated in the 16th century, with its structure being determined by Justus von Liebig and Friedrich Wöhler in 1832. sigmaaldrich.com Aromatic sulfonation, the reaction that introduces a sulfonic acid group onto an arene, emerged as a critical industrial process and a cornerstone of electrophilic aromatic substitution reactions. chemicalbook.comuni.lu

Historically, sulfonation was typically achieved by heating an aromatic compound with sulfuric acid. chemicalbook.com Early industrial methods, such as the Tyrer sulfonation process (1917), were developed to improve efficiency and yield. chemicalbook.com These early processes laid the groundwork for creating aryl sulfonic acids, which became vital intermediates for dyes, detergents, and pharmaceuticals. chemicalbook.comuni.lu The development of chlorosulfonic acid provided another effective agent for introducing the sulfonyl group, often as a sulfonyl chloride, a more reactive intermediate for further transformations. chemicalbook.com The ability to manipulate these groups—oxidizing alkyl chains to carboxylic acids and converting sulfonic acids or their derivatives into sulfones—represents a culmination of over a century of synthetic development. sigmaaldrich.comepo.org

Classical and Contemporary Synthesis of 4-Ethyl-3-methanesulfonylbenzoic Acid

No single, standardized synthesis for this compound is ubiquitously cited; however, its structure suggests several logical and plausible synthetic routes based on established methodologies. These routes primarily involve the sequential introduction of the required functional groups onto a benzene (B151609) ring, often starting with a simpler, commercially available precursor like 4-ethylbenzoic acid. The synthesis must carefully navigate the directing effects of the substituents to achieve the desired 1,3,4-substitution pattern.

A highly logical and efficient approach to synthesizing the target molecule begins with 4-ethylbenzoic acid. This strategy leverages the principles of electrophilic aromatic substitution, specifically chlorosulfonation.

The key intermediate in this pathway is 3-(chlorosulfonyl)-4-ethylbenzoic acid . uni.luscbt.comoakwoodchemical.com Its formation is achieved by treating 4-ethylbenzoic acid with chlorosulfonic acid. google.com The regiochemical outcome of this reaction is directed by the existing substituents on the ring. The ethyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director. Both groups cooperatively direct the incoming electrophile (the chlorosulfonyl group) to the position ortho to the ethyl group and meta to the carboxylic acid, which is the desired C-3 position.

Once the 3-(chlorosulfonyl)-4-ethylbenzoic acid intermediate is formed, it must be converted to the final methanesulfonyl group. This is a multi-step process:

Reduction: The sulfonyl chloride is first reduced to a sulfinate or, more commonly, to the corresponding thiol (mercaptan).

Methylation: The resulting thiol is then methylated, typically using a methylating agent like methyl iodide or dimethyl sulfate, to form a thioether, 4-ethyl-3-(methylthio)benzoic acid.

Oxidation: Finally, the thioether is oxidized to the target methanesulfonyl compound.

This pathway highlights a classical approach where the carbon skeleton is established first, followed by the introduction and subsequent manipulation of the sulfur-containing functional group.

An alternative strategy involves introducing the sulfur atom as a thioether early in the sequence and performing the oxidation to a sulfone as a later step. This route relies on the robust and selective oxidation of sulfides to sulfones.

A plausible sequence for this approach is:

Halogenation of a Precursor: The synthesis could begin with 4-ethylbenzoic acid, which is first halogenated (e.g., brominated) at the 3-position to yield 3-bromo-4-ethylbenzoic acid.

Thioether Formation: The bromo-substituted intermediate can then undergo nucleophilic substitution with a thiolate, such as sodium thiomethoxide (NaSMe), to introduce the methylthio group, forming 4-ethyl-3-(methylthio)benzoic acid.

Oxidation to Sulfone: The crucial step is the oxidation of the thioether to the sulfone. This transformation is commonly achieved using strong oxidizing agents. A modern and effective method involves using hydrogen peroxide with a catalyst, such as sodium tungstate, in a solvent like acetic acid or toluene. google.com Patents related to similar structures describe the oxidation of a thio group to a sulfone as a key transformation. epo.org

This approach is advantageous as it avoids handling the highly reactive sulfonyl chloride and builds the final methanesulfonyl group in a highly reliable oxidation step.

Table 1: Representative Conditions for Oxidation of Aryl Thioethers to Sulfones

Starting MaterialOxidizing AgentCatalystSolventConditionsProductYieldReference
Ethyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylthio)benzoate30% Hydrogen PeroxideSodium TungstateToluene / Acetic AcidReflux, 3 hoursEthyl 3-(4,5-dihydroisoxazol-3-yl)-2-methyl-4-(methylsulfonyl)benzoate90% google.com
2-(Substituted)-4-methylthio-benzoic acid derivativePeracetic AcidNoneAcetic AcidNot specified2-(Substituted)-4-methylsulfonyl-benzoic acid derivativeNot specified epo.org

This table presents data for analogous reactions to illustrate typical conditions for the key oxidation step.

In many synthetic sequences, the carboxylic acid functional group is protected as an ester (e.g., a methyl or ethyl ester) throughout the reaction pathway. This is done to prevent unwanted side reactions with the acidic proton of the carboxyl group and to enhance solubility in organic solvents. Therefore, the final step in such a synthesis is the deprotection of the ester to yield the free carboxylic acid.

This is achieved through hydrolysis, which can be catalyzed by either acid or base. google.com

Acid-Catalyzed Hydrolysis: The ester, for instance, ethyl 4-ethyl-3-methanesulfonylbenzoate, is heated under reflux with an excess of water and a strong acid catalyst like sulfuric acid or hydrochloric acid. scbt.com This reaction is reversible, so a large excess of water is used to drive the equilibrium toward the carboxylic acid product. scbt.comgoogle.com

Base-Catalyzed Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible. scbt.com The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction produces the sodium salt of the carboxylic acid and ethanol (B145695). A subsequent acidification step, using a strong mineral acid, is required to protonate the carboxylate salt and precipitate the final this compound product. scbt.com

Table 2: Representative Conditions for Hydrolysis of Benzoate Esters

Starting MaterialReagentsSolventConditionsProductYieldReference
Ethyl 4-nitrobenzoateIn/NH₄Cl (for reduction), then hydrolysis impliedEthanol / WaterReflux, 2.5 hours (for reduction)Ethyl 4-aminobenzoate90% orgsyn.org
Ethyl-4-aminobenzoateHydrazine Hydrate (80%)EthanolReflux, 8 hours4-aminobenzohydrazide77% orientjchem.org

This table illustrates conditions for reactions starting with substituted ethyl benzoates, where the ester group is carried through the transformation before a potential final hydrolysis step.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for controlling the outcome of the synthesis, particularly for achieving the correct isomer of the product.

The key step that defines the substitution pattern of the final product is the electrophilic aromatic substitution (EAS) reaction, specifically the chlorosulfonation of 4-ethylbenzoic acid. The mechanism proceeds in several stages: prepchem.com

Formation of the Electrophile: The active electrophile is sulfur trioxide (SO₃) or its protonated form, which is present in chlorosulfonic acid (HSO₃Cl). chemicalbook.comchemicalbook.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the 4-ethylbenzoic acid ring acts as a nucleophile, attacking the electrophilic sulfur atom. This attack is not random; it is directed by the existing substituents. The electron-donating ethyl group activates the ortho and para positions, while the electron-withdrawing carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta position. The C-3 position is ortho to the powerful activating ethyl group and meta to the deactivating carboxyl group. The directing influence of both groups aligns, strongly favoring the attack at C-3. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. prepchem.com

Deprotonation and Restoration of Aromaticity: A weak base, such as a chloride ion or another molecule of chlorosulfonic acid, removes the proton from the C-3 carbon. This action collapses the sigma complex, reforms the aromatic π-system, and yields the final product, 3-(chlorosulfonyl)-4-ethylbenzoic acid. prepchem.comchemicalbook.com

The success of this synthetic step is a direct consequence of the predictable and cooperative directing effects of the functional groups already present on the aromatic ring.

Nucleophilic Pathways in Derivatization

The primary site for nucleophilic attack in this compound is the electrophilic carbonyl carbon of the carboxylic acid group. These reactions, proceeding through a nucleophilic acyl substitution mechanism, allow for the synthesis of a variety of derivatives. masterorganicchemistry.comlibretexts.org

Common derivatizations include:

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding esters. The reaction rate and yield can be influenced by the steric hindrance of the alcohol and the reaction conditions.

Amidation: Treatment with primary or secondary amines, often activated by coupling agents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces amides. This reaction is fundamental in the synthesis of many biologically active molecules. rasayanjournal.co.in

Acyl Halide Formation: Conversion of the carboxylic acid to a more reactive acyl chloride or bromide can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. These acyl halides are versatile intermediates for further nucleophilic substitutions.

The methanesulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid and can influence the reactivity of the benzene ring towards certain nucleophilic aromatic substitution (SNAr) reactions under specific conditions. For an SNAr reaction to occur, a good leaving group (like a halide) would typically need to be present on the ring, activated by strong electron-withdrawing groups in the ortho and/or para positions. libretexts.orgyoutube.com While the methanesulfonyl group is deactivating, ipso-substitution of a sulfonyl group has been reported in highly electron-deficient aromatic systems. nih.gov

The following table summarizes potential nucleophilic derivatization reactions for this compound:

Derivative TypeReagents and ConditionsProduct
Methyl EsterMethanol (CH₃OH), H₂SO₄ (catalyst), RefluxMethyl 4-ethyl-3-methanesulfonylbenzoate
EthylamideEthylamine (CH₃CH₂NH₂), DCC, CH₂Cl₂N-ethyl-4-ethyl-3-methanesulfonylbenzamide
Acyl ChlorideThionyl chloride (SOCl₂), Reflux4-Ethyl-3-methanesulfonylbenzoyl chloride

Computational Elucidation of Reaction Transition States

For the synthesis of the core structure, DFT calculations can model the transition states of key steps, such as electrophilic aromatic substitution, to predict regiochemical outcomes. For instance, in the sulfonation or acylation of 4-ethylbenzoic acid, computational models can determine the activation energies for substitution at the ortho, meta, and para positions relative to the existing substituents. These calculations often reveal that the observed product distribution correlates with the lowest energy transition state. researchgate.net

In the context of nucleophilic derivatization of the carboxylic acid group, computational studies can provide insights into the reaction pathway. For example, the mechanism of esterification or amidation can be modeled to understand the role of catalysts and the structure of the tetrahedral intermediate. masterorganicchemistry.com

Furthermore, DFT can be employed to study the electronic properties of this compound, such as the charge distribution on the aromatic ring and the impact of the substituents on the reactivity of different sites. The electron-withdrawing nature of the methanesulfonyl group and the electron-donating nature of the ethyl group have opposing effects that can be quantified through computational analysis. researchgate.net

Computational MethodApplication in this compound SynthesisInsights Gained
Density Functional Theory (DFT)Predicting regioselectivity of electrophilic aromatic substitutionRelative stability of ortho, meta, and para substituted intermediates and transition states.
DFT with Continuum Solvation ModelsModeling nucleophilic acyl substitution reactionsElucidation of reaction mechanisms, role of catalysts, and solvent effects.
Natural Bond Orbital (NBO) AnalysisAnalyzing electronic structureCharge distribution, bond orders, and substituent effects on aromatic ring reactivity.

Regioselectivity and Chemoselectivity in Synthesis

The synthesis of this compound from simpler starting materials requires careful control of regioselectivity. A plausible synthetic route could start from 4-ethylbenzoic acid. The directing effects of the substituents on the aromatic ring are crucial in electrophilic aromatic substitution reactions. chemistrytalk.orgwikipedia.org

The ethyl group is an ortho-, para-directing activator, while the carboxylic acid group is a meta-directing deactivator. youtube.comlibretexts.org When both are present, their combined influence and the reaction conditions will determine the position of the incoming electrophile.

A potential synthetic pathway involves the sulfonation of 4-ethylbenzoic acid. The ethyl group directs incoming electrophiles to the ortho and para positions (positions 2, 6, and 5). The carboxylic acid group directs to the meta positions (positions 3 and 5). The position of interest for introducing the methanesulfonyl group is position 3.

Electrophilic Sulfonation: The introduction of the sulfonyl group can be achieved via sulfonation using fuming sulfuric acid or chlorosulfonic acid followed by reaction with a methylating agent. The directing effects of the ethyl and carboxyl groups would need to be carefully considered. The ethyl group strongly activates the ortho and para positions, while the carboxyl group deactivates the ring and directs meta. The position ortho to the ethyl group and meta to the carboxyl group (position 3) is a likely site for substitution. chemistrytalk.orgwikipedia.org

Another approach could involve starting with a compound where two of the substituents are already in place, such as 3-amino-4-ethylbenzoic acid, and then converting the amino group to a methanesulfonyl group via a Sandmeyer-type reaction.

Chemoselectivity is also a key consideration, particularly when performing reactions on one functional group in the presence of others. For example, during the derivatization of the carboxylic acid, the conditions should be mild enough to avoid reactions at the ethyl or methanesulfonyl groups. Similarly, reactions to introduce the sulfonyl group should not affect the existing ethyl and carboxyl groups, although the latter is generally robust under many electrophilic substitution conditions.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rsc.orglookchem.com Key areas of focus include the use of safer solvents, alternative energy sources, and catalytic methods to improve atom economy and reduce waste. nih.govnih.gov

Alternative Solvents: Traditional organic syntheses often employ volatile and hazardous solvents. Green alternatives include water, supercritical fluids, or ionic liquids. For instance, some sulfonation reactions can be carried out in the absence of a solvent or in greener solvent systems. rsc.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Instead of stoichiometric amounts of Lewis acids like AlCl₃ in Friedel-Crafts reactions, solid acid catalysts such as zeolites can be employed. mdpi.com These are often recyclable and lead to cleaner reactions with easier work-ups. For the oxidation of a precursor sulfide (B99878) to a sulfone, catalytic amounts of oxidizing agents with benign byproducts, such as hydrogen peroxide with a manganese or tungsten-based catalyst, are preferable to stoichiometric peroxy acids. lookchem.comorganic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a method to significantly reduce reaction times and energy consumption. rasayanjournal.co.in This technique can be applied to various steps, including esterification and the synthesis of heterocyclic derivatives.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions that are highly selective and minimize the formation of byproducts.

The table below outlines some green chemistry considerations for the synthesis of this compound:

Green Chemistry PrincipleConventional MethodGreener Alternative
Solvent Choice Chlorinated solvents (e.g., CH₂Cl₂)Water, ethanol, or solvent-free conditions
Catalysis Stoichiometric Lewis acids (e.g., AlCl₃)Recyclable solid acid catalysts (e.g., zeolites)
Oxidizing Agents Stoichiometric peroxy acids (e.g., m-CPBA)Catalytic H₂O₂ with a metal catalyst
Energy Source Conventional heating (oil baths)Microwave irradiation

Derivatization and Analog Synthesis

Esterification and Amidation Reactions of the Carboxyl Group

The carboxylic acid functionality is a prime site for modification through esterification and amidation reactions.

Esterification:

The conversion of 4-Ethyl-3-methanesulfonylbenzoic acid to its corresponding esters can be achieved through several established methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. youtube.com For instance, reacting this compound with ethanol (B145695) would yield ethyl 4-ethyl-3-methanesulfonylbenzoate. The use of a large excess of the alcohol or the removal of water as it forms can drive the equilibrium towards the ester product. youtube.com Alternative methods include reacting the carboxylate salt with an alkyl halide or using coupling agents. rsc.org Long-chain alkyl-substituted aryl sulfonic acids can also serve as effective esterification catalysts. google.com For more sensitive substrates, methods using 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) as an activating agent in the presence of a nucleophilic catalyst like DMAP can be employed for esterification under mild conditions. researchgate.net

Amidation:

Amidation of the carboxyl group introduces a new set of functionalities and potential interactions. Direct condensation of this compound with primary or secondary amines can be facilitated by coupling agents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). nih.gov This method is efficient and can be completed in a few hours, providing good to excellent yields. nih.gov Another approach involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, which then readily reacts with an amine to form the corresponding amide in a one-pot synthesis. rsc.org This method is effective even with sterically hindered amines and can be scaled up for industrial production. rsc.org Furthermore, catalytic methods using borate (B1201080) esters have been shown to be highly efficient for amide bond formation, offering a wide substrate scope that includes functionalized heterocycles and unprotected amino acids. researchgate.net

A summary of potential ester and amide derivatives is presented in Table 1.

Reactant (Alcohol/Amine) Product Name Reaction Type
MethanolMethyl 4-ethyl-3-methanesulfonylbenzoateEsterification
EthanolEthyl 4-ethyl-3-methanesulfonylbenzoateEsterification
IsopropanolIsopropyl 4-ethyl-3-methanesulfonylbenzoateEsterification
Ammonia4-Ethyl-3-methanesulfonylbenzamideAmidation
MethylamineN-Methyl-4-ethyl-3-methanesulfonylbenzamideAmidation
DiethylamineN,N-Diethyl-4-ethyl-3-methanesulfonylbenzamideAmidation

Modifications of the Ethyl Substituent

Modifications of the ethyl group at the 4-position of the benzene (B151609) ring can be challenging due to the relative inertness of alkyl chains. However, selective oxidation or halogenation under specific conditions could be explored. For instance, benzylic bromination using N-bromosuccinimide (NBS) under radical initiation could potentially introduce a bromine atom at the benzylic position of the ethyl group, which can then be further functionalized. However, the presence of the electron-withdrawing methanesulfonyl and carboxyl groups might deactivate the ring towards such reactions.

A more plausible approach to modify the alkyl chain would be to start from a different precursor during the synthesis of the benzoic acid derivative itself. For example, using a longer or functionalized alkyl chain in the initial Friedel-Crafts acylation step could lead to a variety of analogs.

Transformations Involving the Methanesulfonyl Group

The methanesulfonyl group is generally stable, but it can undergo certain transformations. Reduction of the sulfonyl group to a sulfide (B99878) is possible using strong reducing agents. Alternatively, the methyl group of the methanesulfonyl moiety could potentially be functionalized, although this is synthetically challenging.

A more common approach to introduce diversity at this position is through the synthesis of analogs with different sulfonyl groups. This can be achieved by using different alkanesulfonyl chlorides in the initial sulfonation step of the synthesis. For example, using ethanesulfonyl chloride would yield 4-ethyl-3-ethanesulfonylbenzoic acid.

Synthesis of Novel Structural Analogs and Homologs

The synthesis of novel structural analogs and homologs of this compound can be achieved by altering the substituents on the aromatic ring.

Homologs: The ethyl group at the 4-position can be replaced with other alkyl groups such as methyl, propyl, or butyl. This can be accomplished by using the corresponding 4-alkylbenzoic acid as a starting material for the sulfonation reaction. For instance, the synthesis of 2-chloro-4-methylsulfonylbenzoic acid has been reported, indicating that similar structures are accessible. google.com

Analogs with varied substitution patterns: The position of the ethyl and methanesulfonyl groups can be altered to create isomeric analogs. Furthermore, additional functional groups can be introduced onto the benzene ring. For example, the synthesis of pyrazole-containing benzoic acid derivatives has been demonstrated, where a 4-hydrazinobenzoic acid is used as a starting material to construct the pyrazole (B372694) ring. nih.gov This suggests that the core benzoic acid structure can be a platform for building more complex heterocyclic systems.

Exploration of Isomeric Forms and Their Synthetic Routes

The synthesis of isomeric forms of this compound is of interest for structure-activity relationship studies in various fields. The positions of the ethyl and methanesulfonyl groups on the benzoic acid ring can be varied.

For example, 2-Ethyl-3-methanesulfonylbenzoic acid is a known isomer. aobchem.com Its synthesis would likely involve a different synthetic strategy, possibly starting from a pre-substituted benzene derivative where the functional groups are already in the desired orientation.

Another potential isomer is 4-Ethyl-2-methanesulfonylbenzoic acid . The synthesis of such an isomer would require a regioselective sulfonation of 4-ethylbenzoic acid at the 2-position, which might be challenging due to the directing effects of the existing substituents. Alternatively, an orthopedic-directing group could be employed to achieve the desired substitution pattern.

The synthesis of these isomers often relies on multi-step synthetic sequences, utilizing a range of organic reactions to control the regiochemistry of the substitution on the benzene ring. The choice of starting materials and the order of reactions are crucial for obtaining the desired isomer.

Advanced Spectroscopic Elucidation of Molecular Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and correlations in different NMR experiments, the exact placement of each atom can be established.

The ¹H NMR spectrum of 4-Ethyl-3-methanesulfonylbenzoic acid is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The proton at position 2, being ortho to both the carboxylic acid and the electron-withdrawing methanesulfonyl group, is expected to be the most deshielded. The proton at position 5 is ortho to the ethyl group and meta to the other two substituents, while the proton at position 6 is ortho to the carboxylic acid and meta to the other two. These differing electronic environments would result in separate, albeit potentially overlapping, signals.

The ethyl group would give rise to a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a characteristic pattern indicating their coupling. The methanesulfonyl group would present a sharp singlet for its three equivalent methyl protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
COOH12.0 - 13.0br s-
Ar-H (Position 2)8.2 - 8.4d~2
Ar-H (Position 6)8.0 - 8.2dd~8, ~2
Ar-H (Position 5)7.4 - 7.6d~8
SO₂CH₃3.2 - 3.4s-
CH₂CH₃2.7 - 2.9q~7.5
CH₂CH₃1.2 - 1.4t~7.5

Note: The predicted chemical shifts are estimations based on data from similar compounds and may vary depending on the solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the carboxylic acid is expected to be the most deshielded, appearing at a high chemical shift. The aromatic carbons will have shifts in the typical aromatic region, with their exact values influenced by the attached substituents. The carbons of the ethyl and methanesulfonyl groups will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)
C=O165 - 170
C-1 (Aromatic)130 - 135
C-2 (Aromatic)130 - 135
C-3 (Aromatic)138 - 142
C-4 (Aromatic)145 - 150
C-5 (Aromatic)125 - 130
C-6 (Aromatic)128 - 132
SO₂CH₃40 - 45
CH₂CH₃25 - 30
CH₂CH₃14 - 16

Note: The predicted chemical shifts are estimations and may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. Key expected correlations include the coupling between the methylene and methyl protons of the ethyl group, and the coupling between adjacent aromatic protons (e.g., H-5 and H-6).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would confirm the assignments of the aromatic C-H pairs, the methylene and methyl carbons of the ethyl group with their attached protons, and the methanesulfonyl carbon with its protons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the placement of substituents on the aromatic ring. For instance, the protons of the ethyl group would show correlations to the aromatic carbons C-3, C-4, and C-5, while the methanesulfonyl protons would show correlations to the aromatic carbon C-3. The aromatic protons would also exhibit long-range correlations to other aromatic carbons and the carbonyl carbon, providing definitive structural evidence.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, sulfonyl, and alkyl groups. The carboxylic acid would be identified by a broad O-H stretching band and a strong C=O stretching band. The sulfonyl group would exhibit strong symmetric and asymmetric stretching vibrations. The C-H stretching and bending vibrations of the ethyl and methyl groups would also be present.

Predicted FT-IR Data:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic acid)2500 - 3300Broad, Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium
S=O stretch (Asymmetric)1300 - 1350Strong
S=O stretch (Symmetric)1140 - 1160Strong
C-O stretch (Carboxylic acid)1210 - 1320Strong
C-H bend (Aliphatic)1370 - 1470Medium
C-H bend (Aromatic)690 - 900Medium-Strong

Note: The predicted wavenumbers are estimations based on data from similar compounds.

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and S=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric S=O stretch of the sulfonyl group is also expected to be a prominent feature.

Predicted Raman Data:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (Aromatic)3050 - 3080Strong
C-H stretch (Aliphatic)2850 - 3000Medium
C=C stretch (Aromatic ring)1580 - 1620Strong
S=O stretch (Symmetric)1140 - 1160Strong
Ring breathing mode~1000Strong

Note: The predicted wavenumbers are estimations based on data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of "this compound" through analysis of its fragmentation patterns. The molecular formula of the compound is C10H12O5S, leading to a calculated molecular weight of approximately 244.27 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation of "this compound" is expected to proceed through several characteristic pathways, driven by the presence of the ethyl, carboxyl, and methanesulfonyl functional groups.

Key fragmentation pathways for aromatic compounds often involve the loss of small, stable molecules or radicals. For substituted benzoic acids, common fragmentations include the loss of the carboxyl group (-COOH) or parts of it. docbrown.infomiamioh.edu The presence of an ethyl group can lead to the loss of an ethyl radical (•C2H5), while the methanesulfonyl group can fragment in various ways, including the loss of a methyl radical (•CH3) or sulfur dioxide (SO2). The fragmentation of deprotonated benzoic acid derivatives often involves the loss of carbon dioxide. sci-hub.se

A plausible fragmentation pattern for "this compound" would involve initial cleavages at the functional groups attached to the benzene ring. The relative abundance of the fragment ions is dependent on their stability.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted m/z Proposed Fragment Ion Interpretation
244[C10H12O5S]⁺Molecular Ion ([M]⁺)
229[C9H9O5S]⁺Loss of a methyl radical (•CH3) from the sulfonyl group ([M-15]⁺)
215[C9H9O4S]⁺Loss of an ethyl radical (•C2H5) ([M-29]⁺)
199[C10H11O3S]⁺Loss of a carboxyl radical (•COOH) ([M-45]⁺)
165[C9H9O2S]⁺Loss of a methanesulfonyl radical (•SO2CH3) ([M-79]⁺)
121[C8H9]⁺Fragment corresponding to ethylbenzene (B125841) cation

This data is predicted based on the chemical structure and common fragmentation patterns of related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of "this compound" is expected to be dominated by absorptions arising from the π → π* transitions of the aromatic benzene ring. The positions and intensities of these absorption bands are influenced by the electronic effects of the substituents: the ethyl (-C2H5), methanesulfonyl (-SO2CH3), and carboxylic acid (-COOH) groups.

Substituted benzoic acids typically exhibit two main absorption bands in the UV region. researchgate.netcdnsciencepub.com The primary band (B-band), which is more intense, and a secondary, fine-structured band (E-band) at shorter wavelengths. The presence of auxochromic (e.g., -C2H5) and chromophoric (e.g., -COOH, -SO2CH3) groups on the benzene ring can cause shifts in the absorption maxima (λmax) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths, as well as changes in absorption intensity (hyperchromic or hypochromic effects).

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

Predicted λmax (nm) Molar Absorptivity (ε) Electronic Transition Associated Chromophore
~240-250Moderate to Highπ → πSubstituted Benzene Ring (Primary Band)
~280-290Low to Moderateπ → πSubstituted Benzene Ring (Secondary Band)

This data is predicted based on the analysis of structurally similar compounds and the known effects of the present functional groups on the electronic absorption of a benzene ring.

Crystallographic Analysis and Solid State Chemistry

X-ray Diffraction for Single-Crystal Structure Determination

The primary method for elucidating the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to determine the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal. Further analysis of the diffraction intensities allows for the determination of the precise coordinates of each atom within the asymmetric unit. For a compound like 4-Ethyl-3-methanesulfonylbenzoic acid, this would reveal the bond lengths, bond angles, and torsion angles, confirming its molecular conformation in the solid state.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can exhibit distinct physical properties. Studies to identify different polymorphic forms of this compound would typically involve crystallization from a variety of solvents under different conditions (e.g., temperature, evaporation rate). mdpi.com

Co-crystallization is a technique where a compound is crystallized with a second, different molecule (a coformer) to form a new crystalline solid with a unique structure. mdpi.com This approach is often used to modify the physicochemical properties of a substance. Potential co-crystallization studies for this compound would involve selecting suitable coformers that can form complementary intermolecular interactions, such as hydrogen bonds or π–π stacking, with the target molecule. nih.govnih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Interaction Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govresearchgate.net The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the electron distribution of the molecule and its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contact, which typically correspond to hydrogen bonds and other significant interactions. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the electronic properties that govern the behavior of a molecule.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 4-Ethyl-3-methanesulfonylbenzoic acid, DFT calculations, often using a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)), would determine the precise bond lengths, bond angles, and dihedral angles. vjst.vnresearchgate.net This process finds the lowest energy conformation of the molecule, providing a foundational model for all other computational analyses. The total electronic energy calculated during optimization is a key parameter for assessing the molecule's thermodynamic stability. vjst.vn

A hypothetical data table for optimized geometric parameters would resemble the following:

Table 1: Selected Optimized Geometrical Parameters for this compound (Hypothetical)

Parameter Bond/Angle Calculated Value (Å or °)
Bond Length C-COOH ---
C-S ---
S=O (sym) ---
S=O (asym) ---
Bond Angle O-C-O ---
C-S-C ---

Frontier Molecular Orbital (FMO) theory is critical for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. Analysis would reveal the energy of the HOMO, representing the ability to donate an electron, and the energy of the LUMO, representing the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. vjst.vnactascientific.com Visualizations of these orbitals would show their distribution across the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 2: Calculated FMO Energies and Related Parameters for this compound (Hypothetical)

Parameter Value (eV)
EHOMO ---
ELUMO ---
Energy Gap (ΔE) ---
Ionization Potential ---
Electron Affinity ---

The Molecular Electrostatic Potential (ESP) surface map is a visual tool used to understand the charge distribution and reactivity sites of a molecule. The ESP map of this compound would be color-coded to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. This analysis would highlight the negative potential around the carboxylic acid and sulfonyl oxygen atoms and positive potential near the acidic hydrogen.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum calculations often model a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its behavior over time in a more realistic environment, such as in a solvent. ucl.ac.ukrsc.org An MD simulation for this compound would model the interactions between the solute molecule and surrounding solvent molecules (e.g., water, DMSO). This would reveal how the solvent affects its conformational flexibility, such as the rotation around the C-C and C-S bonds. Furthermore, MD simulations can predict how molecules associate in solution, for instance, whether they form hydrogen-bonded dimers via their carboxylic acid groups, a common feature for benzoic acids. ucl.ac.ukacs.orgrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental results. For this compound, DFT calculations could predict the vibrational frequencies corresponding to its infrared (IR) and Raman spectra. actascientific.com Each calculated frequency would be assigned to specific molecular motions, such as the stretching of the C=O, S=O, and O-H bonds, or the bending of the ethyl group's C-H bonds. Similarly, NMR chemical shifts (¹H and ¹³C) could be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing a theoretical spectrum to compare against experimental data for structure verification. actascientific.com

Table 3: Hypothetical Calculated and Experimental Vibrational Frequencies

Assignment Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch --- ---
C=O stretch --- ---
SO₂ asym stretch --- ---
SO₂ sym stretch --- ---

Without published research specifically on this compound, the detailed, data-rich article requested cannot be constructed.

Reactivity and Selectivity Predictions based on Computational Data

Computational chemistry provides a powerful lens for predicting the reactivity and selectivity of "this compound." Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to model the molecule's electronic structure and derive key descriptors that govern its chemical behavior. These theoretical insights are crucial for understanding where and how the molecule is likely to react, guiding synthetic efforts and mechanistic explorations.

The reactivity of "this compound" is fundamentally influenced by the electronic properties of its constituent groups: the carboxylic acid, the ethyl group, and the methanesulfonyl group, all attached to a central benzene (B151609) ring. The interplay of their inductive and resonance effects dictates the electron density distribution across the molecule, which in turn determines the most probable sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A cornerstone of reactivity prediction is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). For "this compound," the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid, as these are electron-rich areas. The ethyl group, being a weak electron-donating group, slightly increases the energy of the HOMO, making the molecule a marginally better electron donor compared to unsubstituted benzoic acid.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the regions most susceptible to accepting electrons (electrophilicity). libretexts.org In this molecule, the LUMO is anticipated to be distributed over the carboxylic acid group and the electron-withdrawing methanesulfonyl group. The strong electron-withdrawing nature of the sulfonyl group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor at specific sites.

The HOMO-LUMO energy gap is a critical parameter for predicting the kinetic stability of the molecule. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. researchgate.net For "this compound," the presence of both an electron-donating (ethyl) and a strong electron-withdrawing (methanesulfonyl) group leads to a complex effect on the HOMO-LUMO gap, which would be precisely quantified by DFT calculations.

Table 1: Theoretical Frontier Molecular Orbital Properties of this compound

ParameterPredicted DescriptionImplication for Reactivity
HOMO EnergyRelatively high, influenced by the benzene ring and carboxylate oxygens, slightly raised by the ethyl group.Indicates moderate nucleophilicity, with the aromatic ring being a likely site for electrophilic attack.
LUMO EnergyRelatively low, primarily localized on the methanesulfonyl and carboxylic acid groups.Suggests susceptibility to nucleophilic attack, particularly at the sulfonyl sulfur and the carboxyl carbon.
HOMO-LUMO GapModerate. The opposing electronic effects of the substituents prevent an extremely large or small gap.Implies a balance of kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgwuxiapptec.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The map is color-coded, typically with red indicating electron-rich regions (negative potential, attractive to electrophiles) and blue indicating electron-poor regions (positive potential, attractive to nucleophiles). youtube.com

For "this compound," a calculated MEP map would be expected to show:

Red Regions (High Electron Density): Concentrated around the oxygen atoms of the carboxylic acid and the methanesulfonyl group. These are the most likely sites for protonation and interaction with electrophiles.

Blue Regions (Low Electron Density): Located around the acidic proton of the carboxylic acid group, making it the most acidic proton in the molecule. wuxiapptec.com The sulfur atom of the methanesulfonyl group and the carbon atom of the carboxyl group would also exhibit a degree of positive potential, marking them as potential sites for nucleophilic attack.

Green/Yellow Regions (Neutral Potential): Predominantly covering the ethyl group and parts of the benzene ring, indicating areas of lower reactivity compared to the functional groups.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Analysis

Molecular RegionPredicted MEP ColorPredicted Electrostatic PotentialPredicted Reactivity
Carboxylic Acid OxygensDeep RedStrongly NegativeHigh affinity for electrophiles/protons.
Methanesulfonyl OxygensRedNegativeLikely to engage in hydrogen bonding and interact with electrophiles.
Carboxylic Acid HydrogenDeep BlueStrongly PositiveMost acidic site, prone to deprotonation by a base.
Sulfur Atom (in SO2)Blue/Light BluePositiveSusceptible to nucleophilic attack.
Benzene RingYellow/GreenLargely Neutral to Slightly NegativeModerately reactive towards strong electrophiles.
Ethyl GroupGreenNeutralGenerally unreactive.

Fukui Functions and Local Reactivity

To further refine reactivity predictions to specific atoms, computational chemists employ Fukui functions. nih.govresearchgate.net These descriptors quantify the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov They are used to identify the most electrophilic and nucleophilic sites within the molecule with high precision.

f+ (for nucleophilic attack): A high value of f+ on an atom indicates it is a prime target for a nucleophile. For "this compound," the highest f+ values are expected on the sulfur atom of the methanesulfonyl group and the carbon of the carboxylic acid.

f- (for electrophilic attack): A high value of f- suggests a site is susceptible to electrophilic attack. These would likely be found on the oxygen atoms and certain positions on the aromatic ring.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in Complex Chemical Architectures

While specific examples of its use are not extensively documented, 4-Ethyl-3-methanesulfonylbenzoic acid possesses key functionalities that make it a promising candidate as a building block in the synthesis of more complex molecules. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, which are fundamental reactions in the construction of larger molecular frameworks.

The presence of both an electron-donating ethyl group and a strongly electron-withdrawing methanesulfonyl group on the benzene (B151609) ring creates a unique electronic environment. This substitution pattern can influence the reactivity and regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups. This tailored functionality is a desirable characteristic for a building block in multi-step organic synthesis.

Integration into Polymeric Structures or Frameworks (e.g., MOFs)

Although no specific instances of the integration of this compound into polymers or metal-organic frameworks (MOFs) have been reported, its structure suggests theoretical applicability. The carboxylic acid moiety is a classic functional group used as a "linker" or "strut" in the construction of MOFs. By coordinating with metal ions, the carboxylate can form the extended, porous networks characteristic of these materials. The ethyl and methanesulfonyl groups would then be displayed within the pores of the MOF, potentially influencing its properties such as pore size, surface chemistry, and guest selectivity.

In the realm of polymer chemistry, this compound could be incorporated as a monomer. The carboxylic acid could be converted to a more reactive derivative, such as an acyl chloride or ester, to facilitate polymerization reactions. The resulting polymer would feature the ethyl and methanesulfonyl functionalities pendant to the polymer backbone, which could impart specific properties like altered solubility, thermal stability, or chemical resistance.

Catalytic Applications

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its immediate derivatives act as catalysts or ligands in catalytic processes. However, the fundamental components of the molecule could be adapted for such roles.

The aromatic ring and its substituents could be chemically modified to incorporate coordinating atoms (e.g., nitrogen, phosphorus) that can bind to metal centers, thereby forming a ligand for a catalytically active metal complex. The electronic properties imparted by the ethyl and methanesulfonyl groups could tune the electron density at the metal center, thereby influencing the catalyst's activity and selectivity.

Exploration of its Utility in Non-Biological Chemical Transformations

The utility of this compound in non-biological chemical transformations is primarily centered around the reactivity of its carboxylic acid and aromatic ring. The carboxylic acid can undergo a wide range of standard organic reactions, including:

Reduction: Conversion of the carboxylic acid to a primary alcohol.

Conversion to other functional groups: Transformation into amides, esters, acyl halides, and acid anhydrides.

Future Research Directions and Unexplored Areas

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of novel and sustainable synthetic methodologies for 4-Ethyl-3-methanesulfonylbenzoic acid is a key area for future research. Current synthetic routes often rely on traditional chemical methods that may involve harsh conditions or the use of non-renewable resources. mdpi.com The development of greener alternatives is paramount.

Future research should focus on methodologies that adhere to the principles of green chemistry. This includes the use of environmentally benign solvents, such as ethyl lactate, which is a bio-based and economically viable medium for organic synthesis. researchgate.net Another promising approach is the application of surfactant-assisted synthesis in aqueous media, which can enhance reaction rates and facilitate the production of hydrophobic compounds in water. researchgate.net

Furthermore, biocatalysis and microbial synthesis routes present a largely untapped potential for producing complex aromatic compounds like aminobenzoic acid derivatives. mdpi.com Exploring enzymatic pathways or whole-cell biotransformations could lead to highly selective and sustainable production methods, starting from renewable feedstocks.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages Key Research Focus
Microwave-Assisted Organic Synthesis (MAOS) Rapid reaction times, increased yields, enhanced purity. Optimization of reaction conditions (temperature, pressure, time) for the sulfonation and oxidation steps.
Flow Chemistry Improved safety, scalability, and process control; enables reactions with hazardous intermediates. Design of continuous flow reactors for the multi-step synthesis of the target compound.
Biocatalysis High selectivity (regio- and stereoselectivity), mild reaction conditions, reduced waste. Identification and engineering of enzymes (e.g., oxygenases, sulfotransferases) for specific bond formations.

| Photoredox Catalysis | Use of visible light as a renewable energy source, access to novel reaction pathways. | Development of photocatalytic systems for C-H functionalization and C-S bond formation on the benzene (B151609) ring. rsc.org |

Investigation of Undiscovered Chemical Reactivity

The chemical structure of this compound, featuring a carboxylic acid and a sulfonyl group, offers a rich landscape for exploring undiscovered reactivity. wikipedia.orghmdb.ca While the individual reactivity of these functional groups is well-documented, their interplay and potential for novel transformations remain to be fully investigated.

The sulfonyl group is known for its electron-withdrawing nature and its ability to participate in hydrogen bonding, which is significant in designing molecules for biological targets. nih.gov Future research could explore its role as a directing group in electrophilic aromatic substitution or its participation in novel cyclization reactions. For instance, intramolecular reactions triggered by the activation of the carboxylic acid or the ethyl group could lead to the formation of novel heterocyclic scaffolds.

Additionally, the development of multicomponent reactions (MCRs) involving this compound as a building block could provide rapid access to diverse chemical libraries. Investigating its behavior under various catalytic systems, including transition metal catalysis and organocatalysis, could unveil new C-C and C-heteroatom bond-forming reactions.

Table 2: Potential Areas of Reactivity Exploration

Reaction Type Potential Outcome Rationale
Intramolecular Cyclization Novel fused heterocyclic systems. Activation of the carboxylic acid or benzylic position of the ethyl group could lead to ring formation with the sulfonyl group or the aromatic ring.
Directed C-H Functionalization Selective modification of the aromatic ring. The sulfonyl and carboxyl groups could act as directing groups to functionalize specific C-H bonds, avoiding the need for pre-functionalized substrates.
Multicomponent Reactions Diverse libraries of complex molecules. Utilizing the carboxylic acid and potentially activated positions on the ring in one-pot reactions with other reactants.

| Reductive or Oxidative Transformations | Access to different oxidation states and novel functional groups. | Selective reduction of the sulfonyl group or oxidation of the ethyl group could yield new derivatives with different properties. wikipedia.org |

Exploration of Advanced Material Science Applications

The unique combination of a rigid aromatic core, a flexible ethyl group, and a polar sulfonyl group makes this compound an intriguing candidate for the development of advanced materials. Benzoic acid derivatives are known to be used in the synthesis of polymers and for the functionalization of materials. sigmaaldrich.com

Future research could investigate the incorporation of this molecule as a monomer in the synthesis of novel polymers, such as polyesters, polyamides, or polyimides. The presence of the bulky and polar methanesulfonyl group could impart unique thermal, mechanical, and optical properties to these materials. For example, it might enhance thermal stability, improve solubility in specific solvents, or introduce a high refractive index.

Furthermore, the compound could be explored as a functional ligand for the creation of metal-organic frameworks (MOFs) or coordination polymers. The carboxylic acid provides a clear coordination site, while the sulfonyl group could participate in weaker interactions, potentially leading to materials with interesting porous structures, catalytic activity, or sensing capabilities. Its ability to functionalize surfaces like graphite (B72142) could also be explored for applications in electronics or composite materials. sigmaaldrich.com

Integration of Artificial Intelligence and Machine Learning in Research on this compound

Table 3: AI and ML Applications in Chemical Research

Application Area Specific Task Potential Impact
Retrosynthesis Planning AI algorithms can propose novel and efficient synthetic routes. Reduces the time and resources spent on designing and optimizing synthesis pathways.
Property Prediction ML models can predict physicochemical properties, material characteristics, and potential biological activities of designed derivatives. Enables high-throughput virtual screening to identify promising candidates for specific applications before synthesis.
Reaction Outcome Prediction Predicting the yield and potential side products of unknown reactions. Guides experimental work by identifying the most promising reaction conditions and avoiding unproductive experiments.

| De Novo Molecular Design | Generative models can design novel derivatives of this compound with desired properties. | Expands the accessible chemical space and accelerates the discovery of new functional molecules. |

By building predictive models based on existing chemical data, researchers can perform in silico screening of virtual libraries of derivatives of this compound. This can help identify candidates with optimized properties for material science applications or potential biological activity, significantly streamlining the discovery process. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.